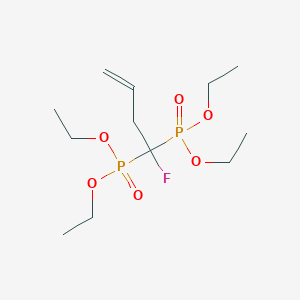
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C₁₂H₂₅FO₆P₂ and a molecular weight of 346.11 g/mol . This compound is characterized by the presence of a fluorine atom and two phosphonate groups, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) can be achieved through several methods. One common synthetic route involves the reaction of tetraethyl fluoromethylenebisphosphonate with allyl bromide in the presence of cesium carbonate as a base . The reaction is typically carried out in dry dimethylformamide (DMF) under an inert atmosphere at room temperature. The product is then purified using column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate groups can undergo oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.
Addition Reactions: The double bond in the but-3-ene moiety allows for addition reactions with various electrophiles.
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds and fluorinated molecules.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals and biologically active molecules.
Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) involves its interaction with molecular targets through its phosphonate groups and fluorine atom. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) can be compared with other similar compounds, such as:
Tetraethyl methylenebisphosphonate: Lacks the fluorine atom and has different reactivity and applications.
Tetraethyl ethylenebisphosphonate: Contains an ethylene moiety instead of the but-3-ene moiety, leading to variations in chemical behavior and uses.
The presence of the fluorine atom in Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) imparts unique properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
4,4-bis(diethoxyphosphoryl)-4-fluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIQOXFCAGXHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC=C)(F)P(=O)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25FO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
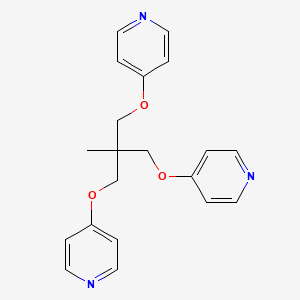
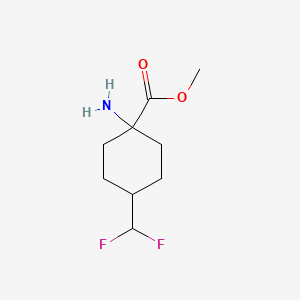
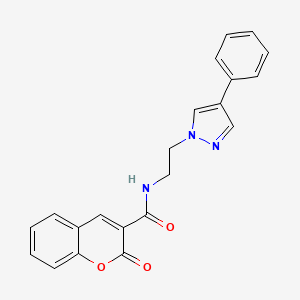
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)
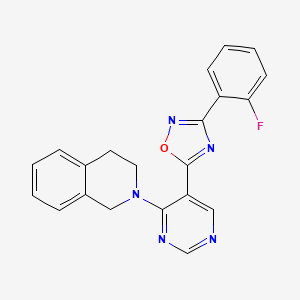
![3,4,5-triethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)
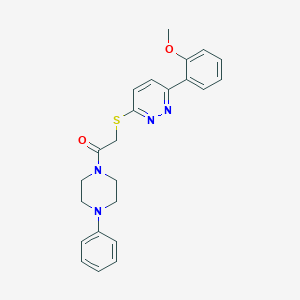
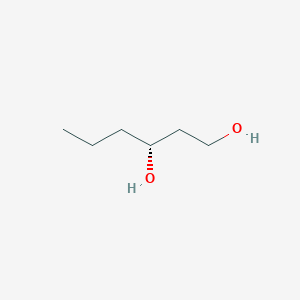
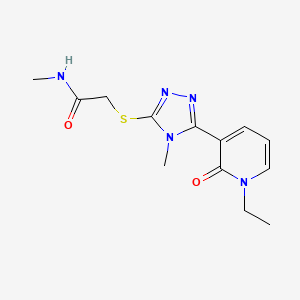
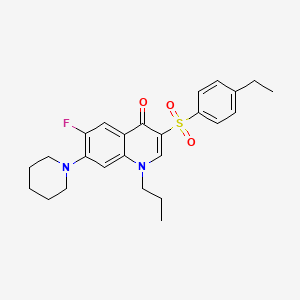
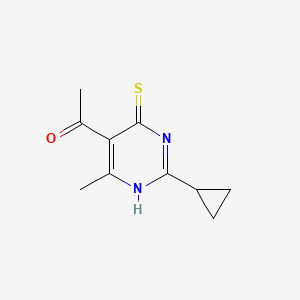
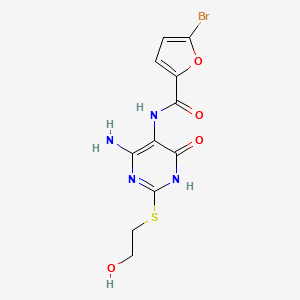
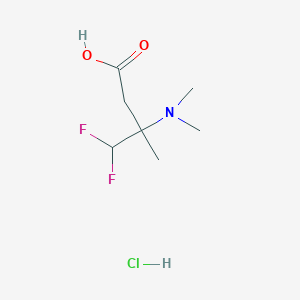
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2639657.png)
